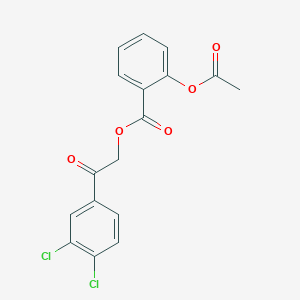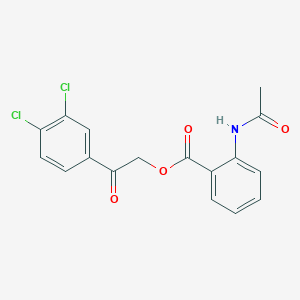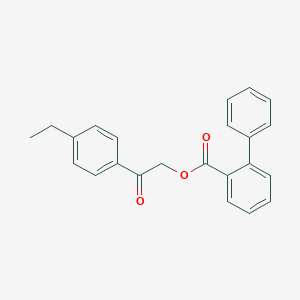
2-(4-ETHYLPHENYL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylphenyl group, a biphenyl group, and a carboxylate ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-(4-ethylphenyl)-2-oxoethanol with [1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylic acid.
Reduction: 2-(4-Ethylphenyl)-2-hydroxyethyl [1,1’-biphenyl]-2-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The biphenyl group may interact with hydrophobic pockets in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
- 2-(4-Propylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
- 2-(4-Butylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate
Uniqueness
2-(4-Ethylphenyl)-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to its methyl, propyl, and butyl analogs.
Eigenschaften
Molekularformel |
C23H20O3 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C23H20O3/c1-2-17-12-14-19(15-13-17)22(24)16-26-23(25)21-11-7-6-10-20(21)18-8-4-3-5-9-18/h3-15H,2,16H2,1H3 |
InChI-Schlüssel |
IMJFUCHTHSVTRF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(3-methylphenyl)benzamide](/img/structure/B338666.png)
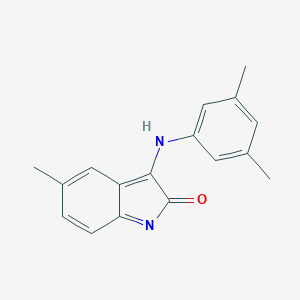
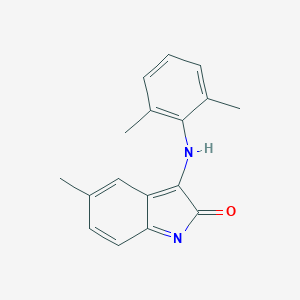
![4-{2-[(4-Chlorobenzoyl)oxy]acetyl}phenyl 3-methoxybenzoate](/img/structure/B338673.png)
![4-{2-[(2-Methylbenzoyl)oxy]acetyl}phenyl 2-furoate](/img/structure/B338674.png)
![4-[2-(Benzoyloxy)acetyl]phenyl 2-furoate](/img/structure/B338679.png)
![4-{2-[(2-Thienylcarbonyl)oxy]acetyl}phenyl 2-furoate](/img/structure/B338680.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B338681.png)
![4-[2-(2-Furoyloxy)acetyl]phenyl 2-furoate](/img/structure/B338684.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 2-furoate](/img/structure/B338685.png)
![2-{4-[(3,4-Dichlorobenzoyl)oxy]phenyl}-2-oxoethyl 2-furoate](/img/structure/B338686.png)
![2-{4-[(4-Bromobenzoyl)oxy]phenyl}-2-oxoethyl 2-furoate](/img/structure/B338687.png)
